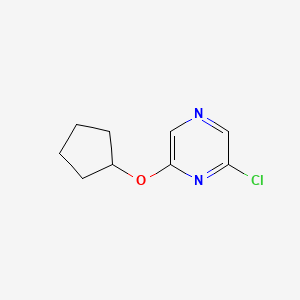

2-Chloro-6-(cyclopentyloxy)pyrazine

Übersicht

Beschreibung

2-Chloro-6-(cyclopentyloxy)pyrazine is a laboratory chemical used for scientific research and development . It has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-6-(cyclopentyloxy)pyrazine are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives and DNA Binding

Pyrazine derivatives, including 2-chloro-6-(cyclopentyloxy)pyrazine, have been studied for their interaction with DNA. One study on chlorohydrazinopyrazine, a similar compound, investigated its physicochemical and cytotoxic properties along with its binding affinity to DNA. It was found that these pyrazine derivatives did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

Optoelectronic Applications

Pyrazine is an important scaffold in organic optoelectronic materials. Research on pyrazine derivatives, including the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, has shown their potential for use in optoelectronic applications. These compounds exhibit promising optical and thermal properties, indicating their suitability for use in electronic devices (Meti et al., 2017).

Photophysical Properties for Fluorophores

Pyrazine-based compounds have been synthesized and studied for their photophysical properties. These compounds, especially when combined with electron-donating groups, have shown potential as fluorophores, exhibiting strong emission solvatochromism. This indicates their potential in applications requiring intramolecular charge transfer and strong emission properties (Hoffert et al., 2017).

Tuberculostatic Activity

Certain pyrazine derivatives have been synthesized and tested for their tuberculostatic activity. 2-Chloro-3-cyanopyrazine, a related compound, was used as a substrate to synthesize compounds with potential tuberculostatic properties. Some of these compounds exhibited high tuberculostatic activity, suggesting their potential use in treating tuberculosis (Foks et al., 2005).

Antimicrobial Properties

Pyrazine derivatives have been evaluated for their antimicrobial properties. Studies have focused on understanding the structure-activity relationships between the chemical structures of these compounds and their antimicrobial effects. This research highlights the potential of pyrazine derivatives in developing new antimicrobial agents (Doležal et al., 2006).

Synthesis and Spectral Properties

Research into the synthesis and spectral properties of pyrazine derivatives has expanded our understanding of these compounds. Studies have looked into the intermolecular cyclization of dicyanopyrazines and the resulting compounds' fluorescence properties, relevant for applications in electroluminescence devices (Jaung et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-6-chloropyrazine have been shown to interact withCyclin-dependent kinase 2 , a serine/threonine-protein kinase involved in the control of the cell cycle .

Mode of Action

It’s worth noting that the compound might undergoSuzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

Compounds with similar structures, such as pyrrolopyrazines, have been shown to exhibit a wide range of biological activities .

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that 2-chloro-6-(cyclopentyloxy)pyrazine may also have significant biological effects .

Action Environment

It’s worth noting that the success of the sm coupling reaction, which this compound might undergo, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-chloro-6-cyclopentyloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCMXLXOCSUJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(cyclopentyloxy)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

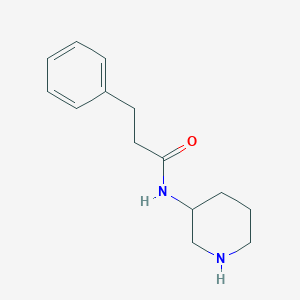

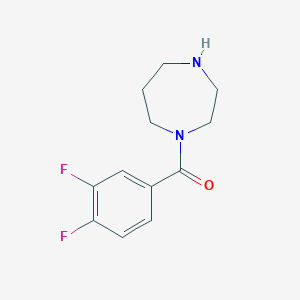

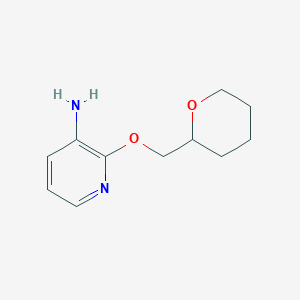

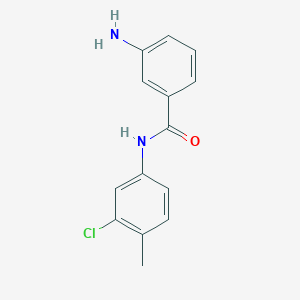

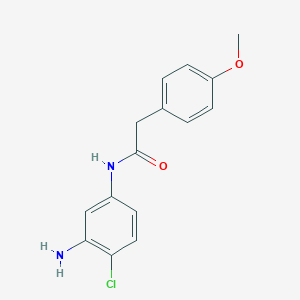

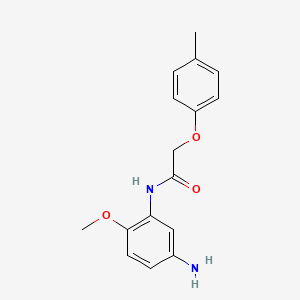

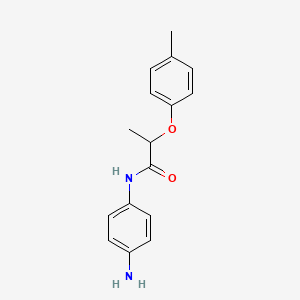

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3072181.png)

![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)

![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)